Cas no 2228602-97-7 (2-ethenyl-1,3-difluoro-5-methylbenzene)

2-ethenyl-1,3-difluoro-5-methylbenzene 化学的及び物理的性質
名前と識別子
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- 2-ethenyl-1,3-difluoro-5-methylbenzene
- SCHEMBL15180199
- 2228602-97-7
- EN300-1759655
-
- インチ: 1S/C9H8F2/c1-3-7-8(10)4-6(2)5-9(7)11/h3-5H,1H2,2H3
- InChIKey: MTZJWAOTOWQPCI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1C=C)F
計算された属性
- せいみつぶんしりょう: 154.05940658g/mol
- どういたいしつりょう: 154.05940658g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 0Ų
2-ethenyl-1,3-difluoro-5-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759655-5.0g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1759655-5g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1759655-1g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1759655-0.1g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1759655-0.05g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1759655-2.5g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1759655-10g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1759655-0.25g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1759655-0.5g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1759655-10.0g |
2-ethenyl-1,3-difluoro-5-methylbenzene |
2228602-97-7 | 10g |
$6082.0 | 2023-06-03 |
2-ethenyl-1,3-difluoro-5-methylbenzene 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
2-ethenyl-1,3-difluoro-5-methylbenzeneに関する追加情報
Introduction to 2-ethenyl-1,3-difluoro-5-methylbenzene (CAS No. 2228602-97-7)
2-ethenyl-1,3-difluoro-5-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2228602-97-7, is a fluorinated aromatic compound with a unique structural framework that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of vinyl-substituted benzenes, characterized by the presence of a vinyl group (C=C-H) and fluorine atoms at specific positions on the benzene ring. The structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel materials and bioactive molecules.
The molecular structure of 2-ethenyl-1,3-difluoro-5-methylbenzene consists of a benzene ring substituted with a methyl group at the 5-position, a vinyl group at the 2-position, and two fluorine atoms at the 1 and 3 positions. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in synthetic chemistry and drug design. The presence of fluorine atoms, in particular, is known to enhance metabolic stability and binding affinity in pharmaceutical compounds, making this derivative an attractive scaffold for further exploration.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their potential applications in medicinal chemistry. The ability of fluorine to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability has made it a valuable element in drug discovery. 2-ethenyl-1,3-difluoro-5-methylbenzene represents an interesting case study in this context, as its structure combines both electron-withdrawing and electron-donating groups that can influence its reactivity and function.
One of the key areas where 2-ethenyl-1,3-difluoro-5-methylbenzene shows promise is in the synthesis of organic electronic materials. Fluorinated aromatic compounds are widely used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic devices due to their favorable electronic properties. The conjugated system provided by the benzene ring, along with the electron-deficient nature introduced by the fluorine atoms, makes this compound a potential candidate for use in organic field-effect transistors (OFETs) and other advanced materials.
Additionally, the vinyl group present in 2-ethenyl-1,3-difluoro-5-methylbenzene offers opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions are widely employed in pharmaceutical synthesis to construct complex molecular architectures. The ability to introduce diverse functional groups at specific positions on the benzene ring allows for the creation of novel derivatives with tailored properties for various applications.
Recent research has also explored the pharmacological potential of fluorinated aromatic compounds. Studies have shown that certain derivatives of benzene can exhibit biological activity as intermediates or lead compounds for therapeutic agents. While 2-ethenyl-1,3-difluoro-5-methylbenzene itself may not be directly used as a drug, its structural motifs could inspire the design of new molecules with improved efficacy and selectivity. The combination of fluorine substitution with other functional groups can lead to compounds with enhanced binding affinity to biological targets.
The synthesis of 2-ethenyl-1,3-difluoro-5-methylbenzene typically involves multi-step organic transformations starting from commercially available precursors. Common strategies include halogenation followed by cross-coupling reactions to introduce the vinyl group and methyl substituents. The use of palladium catalysts in cross-coupling reactions is particularly relevant here, as these catalysts facilitate high-yielding transformations under mild conditions.
In conclusion,2-ethenyl-1,3-difluoro-5-methylbenzene (CAS No. 2228602-97-7) is a versatile fluorinated aromatic compound with significant potential in both materials science and pharmaceutical research. Its unique structural features make it an attractive scaffold for further development, offering opportunities for innovation in organic synthesis and bioactive molecule design. As research continues to uncover new applications for fluorinated compounds,2-ethenyl-1,3-difluoro-5-methylbenzene is likely to play an important role in advancing our understanding and utilization of these molecules.
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